![molecular formula C21H18Br2N4O6 B449281 N'~1~,N'~5~-BIS[(E)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]PENTANEDIHYDRAZIDE](/img/structure/B449281.png)
N'~1~,N'~5~-BIS[(E)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]PENTANEDIHYDRAZIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’~1~,N’~5~-bis[(6-bromo-1,3-benzodioxol-5-yl)methylene]pentanedihydrazide is a complex organic compound with the molecular formula C21H18Br2N4O6 and a molar mass of 582.19882 g/mol This compound features a pentanedihydrazide backbone with two 6-bromo-1,3-benzodioxol-5-yl groups attached via methylene linkages
准备方法
The synthesis of N’~1~,N’~5~-bis[(6-bromo-1,3-benzodioxol-5-yl)methylene]pentanedihydrazide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of 6-bromo-1,3-benzodioxole: This intermediate can be synthesized from catechol with disubstituted halomethanes.
Condensation Reaction: The 6-bromo-1,3-benzodioxole is then reacted with pentanedihydrazide in the presence of a suitable condensing agent to form the final product.
化学反应分析
N’~1~,N’~5~-bis[(6-bromo-1,3-benzodioxol-5-yl)methylene]pentanedihydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving reagents like sodium borohydride.
Substitution: The bromine atoms in the benzodioxole rings can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
N’~1~,N’~5~-bis[(6-bromo-1,3-benzodioxol-5-yl)methylene]pentanedihydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific properties.
作用机制
The mechanism by which N’~1~,N’~5~-bis[(6-bromo-1,3-benzodioxol-5-yl)methylene]pentanedihydrazide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzodioxole rings can interact with active sites of enzymes, potentially inhibiting their activity. The methylene linkages and hydrazide groups may also play roles in binding to specific molecular targets .
相似化合物的比较
Similar compounds to N’~1~,N’~5~-bis[(6-bromo-1,3-benzodioxol-5-yl)methylene]pentanedihydrazide include:
1,3-Benzodioxole: A simpler compound with a similar benzodioxole ring structure.
3,5-Di-tert-butylbenzyl bromide: Another brominated compound with different substituents.
5-(Bromomethyl)-1,3-benzodioxole: Shares the benzodioxole ring and bromine substituent but differs in the overall structure.
N’~1~,N’~5~-bis[(6-bromo-1,3-benzodioxol-5-yl)methylene]pentanedihydrazide is unique due to its specific combination of functional groups and structural complexity, which confer distinct chemical and biological properties.
属性
分子式 |
C21H18Br2N4O6 |
|---|---|
分子量 |
582.2g/mol |
IUPAC 名称 |
N,N'-bis[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]pentanediamide |
InChI |
InChI=1S/C21H18Br2N4O6/c22-14-6-18-16(30-10-32-18)4-12(14)8-24-26-20(28)2-1-3-21(29)27-25-9-13-5-17-19(7-15(13)23)33-11-31-17/h4-9H,1-3,10-11H2,(H,26,28)(H,27,29)/b24-8+,25-9+ |
InChI 键 |
AUIFTLRPTAEPGR-IQEGOQEASA-N |
SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)CCCC(=O)NN=CC3=CC4=C(C=C3Br)OCO4)Br |
手性 SMILES |
C1OC2=C(O1)C=C(C(=C2)Br)/C=N/NC(=O)CCCC(=O)N/N=C/C3=CC4=C(OCO4)C=C3Br |
规范 SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)CCCC(=O)NN=CC3=CC4=C(C=C3Br)OCO4)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(2-{(2,5-Dioxo-1-phenyl-3-pyrrolidinyl)[(ethylamino)carbothioyl]amino}ethyl)benzenesulfonamide](/img/structure/B449199.png)
![N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(4-methoxybenzyl)-N'-methylthiourea](/img/structure/B449200.png)
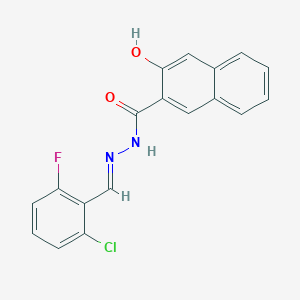
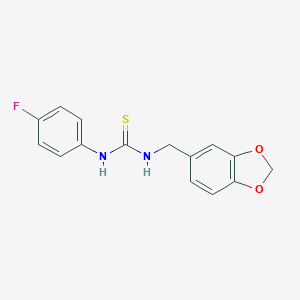
![N-CYCLOHEPTYL-3-{[2-(CYCLOHEPTYLCARBAMOYL)ETHYL]SULFANYL}PROPANAMIDE](/img/structure/B449205.png)
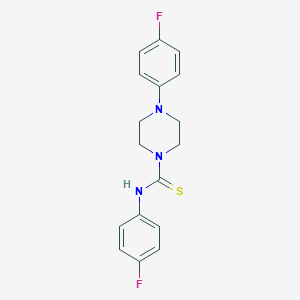
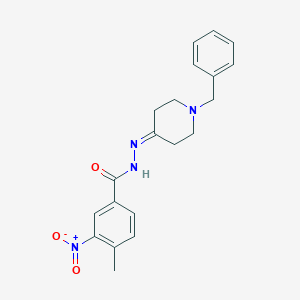
![Methyl 2-[(dichloroacetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B449208.png)
methanone](/img/structure/B449210.png)
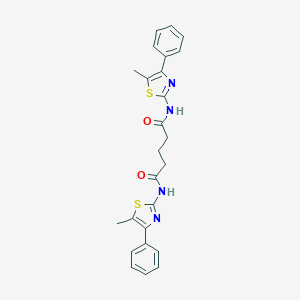
![N-{3-[N-(2-thienylcarbonyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide](/img/structure/B449214.png)
![N-(4-{4-[(cyclopentylcarbonyl)amino]benzyl}phenyl)cyclopentanecarboxamide](/img/structure/B449217.png)
![N,N'-(benzene-1,3-diyldimethanediyl)bis[2-(3,4-dimethylphenyl)quinoline-4-carboxamide]](/img/structure/B449220.png)

